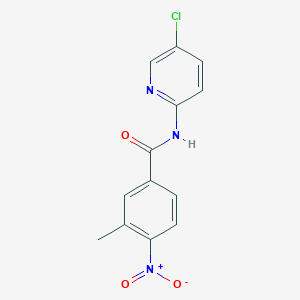

N-(5-chloro-2-pyridinyl)-3-methyl-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

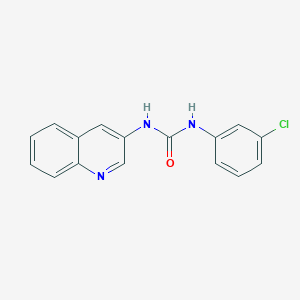

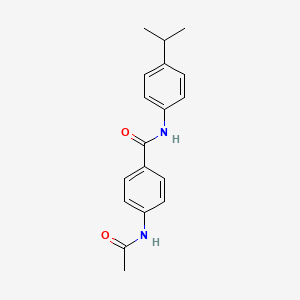

"N-(5-chloro-2-pyridinyl)-3-methyl-4-nitrobenzamide" is a compound that may be of interest in various chemical and pharmacological studies due to its structural components. The compound comprises a nitrobenzamide moiety, which is significant in medicinal chemistry for its diverse biological activities. However, direct research specifically on this compound is limited, so we will refer to studies on structurally related compounds to infer potential synthesis methods, structural analyses, chemical reactions, and properties.

Synthesis Analysis

While specific synthesis details for "this compound" were not found, similar compounds have been synthesized through multi-step reactions involving nitration, amide formation, and chlorination. For example, compounds with nitrobenzamide structures are often synthesized by reacting appropriate benzoic acid derivatives with amines in the presence of activating agents to form amide bonds, followed by nitration and chlorination steps to introduce nitro and chloro groups, respectively (Křupková et al., 2013).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, provides insights into the three-dimensional arrangement of atoms within a molecule. For structurally related compounds, crystallography has revealed specific bonding interactions, bond lengths, and angles critical for understanding the compound's stability and reactivity. For example, studies on related nitrobenzamide derivatives have shown the importance of π-π interactions and hydrogen bonding in stabilizing the crystal structure (He et al., 2014).

Chemical Reactions and Properties

Nitrobenzamides, including those with chloro and pyridinyl substituents, can undergo a variety of chemical reactions. These reactions include nitro group reduction, nucleophilic aromatic substitution, and amide hydrolysis. The nitro group's presence makes the compound susceptible to reduction to the corresponding amine, influencing its chemical and biological properties. The chloro group can participate in substitution reactions, allowing for further functionalization of the compound (Ōae & Ikura, 1967).

Physical Properties Analysis

The physical properties of a compound, including melting point, solubility, and crystal structure, are influenced by its molecular structure. While specific data for "this compound" is not available, related studies suggest that the presence of nitro, chloro, and pyridinyl groups can significantly affect these properties through intermolecular interactions such as hydrogen bonding and dipole-dipole interactions (Shtamburg et al., 2012).

Chemical Properties Analysis

The chemical properties of "this compound" can be anticipated based on the functional groups present. The nitro group confers electrophilic character, making the compound reactive towards nucleophiles. The amide linkage affects the electron distribution across the molecule, influencing its reactivity and interaction with biological targets. The chloro and pyridinyl groups further modulate these properties, potentially affecting the compound's overall reactivity and biological activity (Palmer et al., 1995).

Propriétés

IUPAC Name |

N-(5-chloropyridin-2-yl)-3-methyl-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O3/c1-8-6-9(2-4-11(8)17(19)20)13(18)16-12-5-3-10(14)7-15-12/h2-7H,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARDPARLZXTOIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R*,4S*)-4-cyclopropyl-1-(piperidin-1-ylcarbonyl)pyrrolidin-3-yl]-2-pyridin-2-ylacetamide](/img/structure/B5632351.png)

![N-(3-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5632370.png)

![3-{[4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5632374.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-8-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5632382.png)

![ethyl 3-amino-5-methyl-4-{[(2-phenylethyl)amino]carbonyl}-2-thiophenecarboxylate](/img/structure/B5632383.png)

![1-{2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5632401.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5632407.png)

![N,N-dimethyl-2-[4-(3-methyl-1H-pyrazol-4-yl)phenyl]acetamide](/img/structure/B5632421.png)

![9-[(4R)-4-hydroxy-L-prolyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5632430.png)